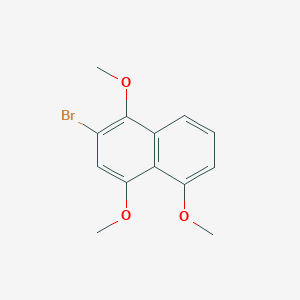
2-Bromo-1,4,5-trimethoxynaphthalene
Beschreibung
2-Bromo-1,4,5-trimethoxynaphthalene (C₁₃H₁₃BrO₃) is a brominated naphthalene derivative substituted with three methoxy groups at the 1, 4, and 5 positions. It is synthesized via reductive methylation of 2-bromo-5-methoxy-1,4-naphthoquinone (99) using sodium dithionite (Na₂S₂O₄), tetrabutylammonium iodide (TBAI), and potassium hydroxide (KOH), followed by methylation with dimethyl sulfate (Me₂SO₄) in tetrahydrofuran (THF) . The reaction proceeds under argon with a yield of 75%, and the product is purified via silica gel chromatography . Its structural confirmation relies on spectroscopic
- ¹H NMR: Resonances for methoxy groups (δ 3.8–4.0 ppm) and aromatic protons.
- ¹³C NMR: Signals for quaternary carbons (e.g., C-Br) and methoxy-attached carbons.
- IR: Stretching vibrations for C-O (methoxy) and C-Br bonds .
The compound serves as a precursor for synthesizing boronic acids (e.g., (1,4,5-trimethoxynaphthalen-2-yl)boronic acid) via lithiation-borylation and participates in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives .
Eigenschaften
CAS-Nummer |
107941-22-0 |
|---|---|
Molekularformel |
C13H13BrO3 |
Molekulargewicht |
297.14 g/mol |
IUPAC-Name |
2-bromo-1,4,5-trimethoxynaphthalene |
InChI |
InChI=1S/C13H13BrO3/c1-15-10-6-4-5-8-12(10)11(16-2)7-9(14)13(8)17-3/h4-7H,1-3H3 |
InChI-Schlüssel |
AUILEPZSHAIIKS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1C(=CC(=C2OC)Br)OC |
Kanonische SMILES |
COC1=CC=CC2=C1C(=CC(=C2OC)Br)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,4,5-trimethoxynaphthalene typically involves the bromination of 1,4,5-trimethoxynaphthalene. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the use of brominating agents.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1,4,5-trimethoxynaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized under specific conditions to form corresponding quinones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the methoxy groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of de-brominated or partially reduced products.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1,4,5-trimethoxynaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-1,4,5-trimethoxynaphthalene involves its interaction with various molecular targets. The compound’s bromine and methoxy groups play a crucial role in its reactivity. It can act as an electrophile in substitution reactions and as an oxidizing or reducing agent in redox reactions. The exact molecular pathways depend on the specific application and the conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares 2-bromo-1,4,5-trimethoxynaphthalene with structurally related brominated aromatic compounds:
Pharmacological and Physicochemical Properties
- GABAA Receptor Modulation : Brominated aromatics like 2-bromo-1,3-dimethylbenzene lack receptor efficacy due to low solubility, whereas fluoro analogs (e.g., 2-fluoro-1,3-dimethylbenzene, solubility 0.46 mmol/L) exhibit activity . This highlights the role of substituents in bioavailability.
- Thermal Stability : Methoxy groups in this compound may reduce thermal stability compared to methylated analogs, as observed in differential melting points of related compounds (e.g., 110: m.p. 54–56°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


